molecular formula C25H27N5O4 B2813186 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1189923-75-8

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2813186
CAS No.: 1189923-75-8
M. Wt: 461.522
InChI Key: JGUYWMHRRNNZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule belonging to the pyrazolopyrimidinone class, structurally related to known phosphodiesterase 5 (PDE5) inhibitors. Its core structure suggests a primary research application as a potent and selective inhibitor of PDE5, a key enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP) in various tissues. By elevating intracellular cGMP levels, this compound is a valuable pharmacological tool for investigating cGMP-mediated signaling pathways in cellular and tissue models. Researchers utilize this acetamide derivative to study smooth muscle relaxation, platelet aggregation, and neuronal signal transduction, particularly in the context of cardiovascular and erectile physiology. The inclusion of the 2-methoxyphenylacetamide moiety may confer unique pharmacokinetic or binding properties, making it an interesting candidate for structure-activity relationship (SAR) studies aimed at developing novel PDE5 inhibitors with modified selectivity or efficacy profiles. This reagent is For Research Use Only and is intended for in vitro studies to further elucidate the complex biological roles of the cGMP pathway.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-4-30-23-22(17(2)27-30)29(16-21(31)26-19-12-8-9-13-20(19)34-3)25(33)28(24(23)32)15-14-18-10-6-5-7-11-18/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUYWMHRRNNZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacological and Physicochemical Implications

While biological data are sparse in the evidence, structural trends suggest:

  • Electron-donating groups (e.g., OCH₃) may enhance solubility but reduce affinity for hydrophobic targets.
  • Halogenated substituents (F, Cl) improve metabolic stability and binding via halogen bonds .
  • Bulkier groups (phenethyl, chromen-4-one) may restrict conformational flexibility, affecting selectivity .

Q & A

Q. What are the critical steps in synthesizing this pyrazolo[4,3-d]pyrimidine derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of precursors (e.g., pyrazolo[4,3-d]pyrimidine) under reflux conditions with catalysts like sodium hydride or potassium carbonate .
  • Functionalization : Sulfanylation or acylation to introduce the acetamide moiety. For example, coupling with 2-methoxyphenyl groups requires controlled pH and temperature to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (ethanol/water mixtures) are standard . Optimization focuses on solvent selection (DMF or DMSO for polar intermediates), catalyst loading, and reaction time monitoring via TLC .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • NMR : 1^1H and 13^13C NMR (DMSO-d6d_6 or CDCl3_3) identify substituents (e.g., ethyl, methoxy) and confirm regiochemistry .
  • LC-MS : Validates molecular weight (e.g., m/z 362.0 [M+H]+^+ in related compounds) and detects impurities .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for validating stereochemistry in analogs .

Q. What functional groups in this compound are most reactive, and how do they influence biological activity?

Key groups include:

  • Pyrazolo[4,3-d]pyrimidine core : Binds ATP pockets in kinases or enzymes .
  • Acetamide side chain : Enhances solubility and mediates hydrogen bonding with targets like proteases .
  • Phenethyl and methoxyphenyl substituents : Modulate lipophilicity and membrane permeability . Reactivity studies show the thioether bridge is prone to oxidation, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinases (e.g., EGFR, CDK2) based on pyrazolo[4,3-d]pyrimidine scaffolds .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize targets .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50_{50} values in related analogs .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Systematic SAR studies : Compare analogs with incremental substitutions (Table 1).
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .

Table 1 : Substituent Effects on Anticancer Activity (Hypothetical Data)

Substituent (R)IC50_{50} (µM)Target Protein
-OCH3_3 (original)0.45 ± 0.02EGFR
-Cl1.20 ± 0.15CDK2
-CF3_30.90 ± 0.10VEGFR2
Data adapted from pyrazolo[4,3-d]pyrimidine studies .

Q. What strategies optimize bioavailability without compromising target affinity?

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) to enhance absorption .
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve solubility and reduce hepatic clearance .
  • LogP adjustment : Replace phenethyl with polar groups (e.g., morpholine) to balance permeability and solubility (target LogP 2–3) .

Q. How to design assays for evaluating off-target effects and toxicity?

  • Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
  • hERG assay : Measure IC50_{50} for cardiac ion channels to predict arrhythmia risk .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Methodological Considerations

  • Data contradictions : Replicate synthesis (≥3 batches) and validate purity (>95% by HPLC) before biological testing .
  • Target validation : Combine CRISPR knockouts and Western blotting to confirm mechanism of action .
  • Ethical compliance : Follow NIH guidelines for in vivo studies (IACUC approval for xenograft models) .

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